

Mass Spectrometry Analysis of (2-Amino-5-iodophenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (2-Amino-5-iodophenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **(2-Amino-5-iodophenyl)methanol**, a compound of interest in pharmaceutical research and development. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data presentation strategies to facilitate its characterization.

Introduction

(2-Amino-5-iodophenyl)methanol, with a molecular formula of C_7H_8INO and an exact mass of 248.96500 Da, is a substituted aromatic compound.^[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such molecules. Understanding its behavior under mass spectrometric conditions is essential for metabolism studies, impurity profiling, and quality control in drug development. This guide provides a predictive framework for its analysis and a detailed protocol for empirical verification.

Predicted Mass Spectrometry Data

While specific experimental mass spectra for **(2-Amino-5-iodophenyl)methanol** are not widely available in the public domain, its fragmentation pattern can be predicted based on the known behavior of structurally related compounds such as 2-aminobenzyl alcohol, haloanilines, and benzyl alcohol.^{[2][3][4]} Electron ionization (EI) is a common technique for such small molecules and is expected to produce a distinct fragmentation pattern.

The primary fragmentation events anticipated for **(2-Amino-5-iodophenyl)methanol** include:

- Loss of a hydrogen radical ($-H\bullet$): This is a common fragmentation for alcohols, leading to the formation of a stable oxonium ion.
- Loss of a hydroxyl radical ($-\bullet OH$): This results in the formation of a benzylic cation.
- Loss of the hydroxymethyl group ($-CH_2OH$): Cleavage of the C-C bond between the aromatic ring and the methanol group.
- Loss of iodine radical ($-I\bullet$): A characteristic fragmentation for iodo-substituted aromatic compounds.
- Cleavage of the aromatic ring: This can lead to smaller fragment ions.

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for **(2-Amino-5-iodophenyl)methanol** under EI-MS.

Predicted Ion	Formula	m/z (Monoisotopic)	Description of Fragmentation
Molecular Ion [M] ⁺ •	[C ₇ H ₈ INO] ⁺ •	249.97	Ionization of the parent molecule.
[M-H] ⁺	[C ₇ H ₇ INO] ⁺	248.96	Loss of a hydrogen radical from the alcohol.
[M-OH] ⁺	[C ₇ H ₇ IN] ⁺	231.96	Loss of a hydroxyl radical.
[M-CH ₂ OH] ⁺	[C ₆ H ₅ IN] ⁺ •	217.95	Loss of the hydroxymethyl group.
[M-I] ⁺	[C ₇ H ₈ NO] ⁺	122.06	Loss of an iodine radical.
[C ₆ H ₆ N] ⁺	[C ₆ H ₆ N] ⁺	92.05	Possible fragment from cleavage of the C-I and C-C bonds.
[C ₅ H ₅] ⁺	[C ₅ H ₅] ⁺	65.04	Common fragment from aromatic ring cleavage.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard protocol for the analysis of **(2-Amino-5-iodophenyl)methanol** using Gas Chromatography-Mass Spectrometry (GC-MS), a suitable technique for volatile and semi-volatile compounds.

3.1. Sample Preparation

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **(2-Amino-5-iodophenyl)methanol** in a suitable solvent such as methanol or acetonitrile.

- Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Matrix: For analysis in a complex matrix (e.g., plasma, tissue homogenate), a validated extraction method such as liquid-liquid extraction or solid-phase extraction will be required.

3.2. GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 8890 GC System (or equivalent)
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
- GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
- Injection Volume: 1 µL
- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold: 5 minutes at 280 °C
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- MS Ion Source: Electron Ionization (EI)
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Electron Energy: 70 eV

- Mass Scan Range: m/z 40-350

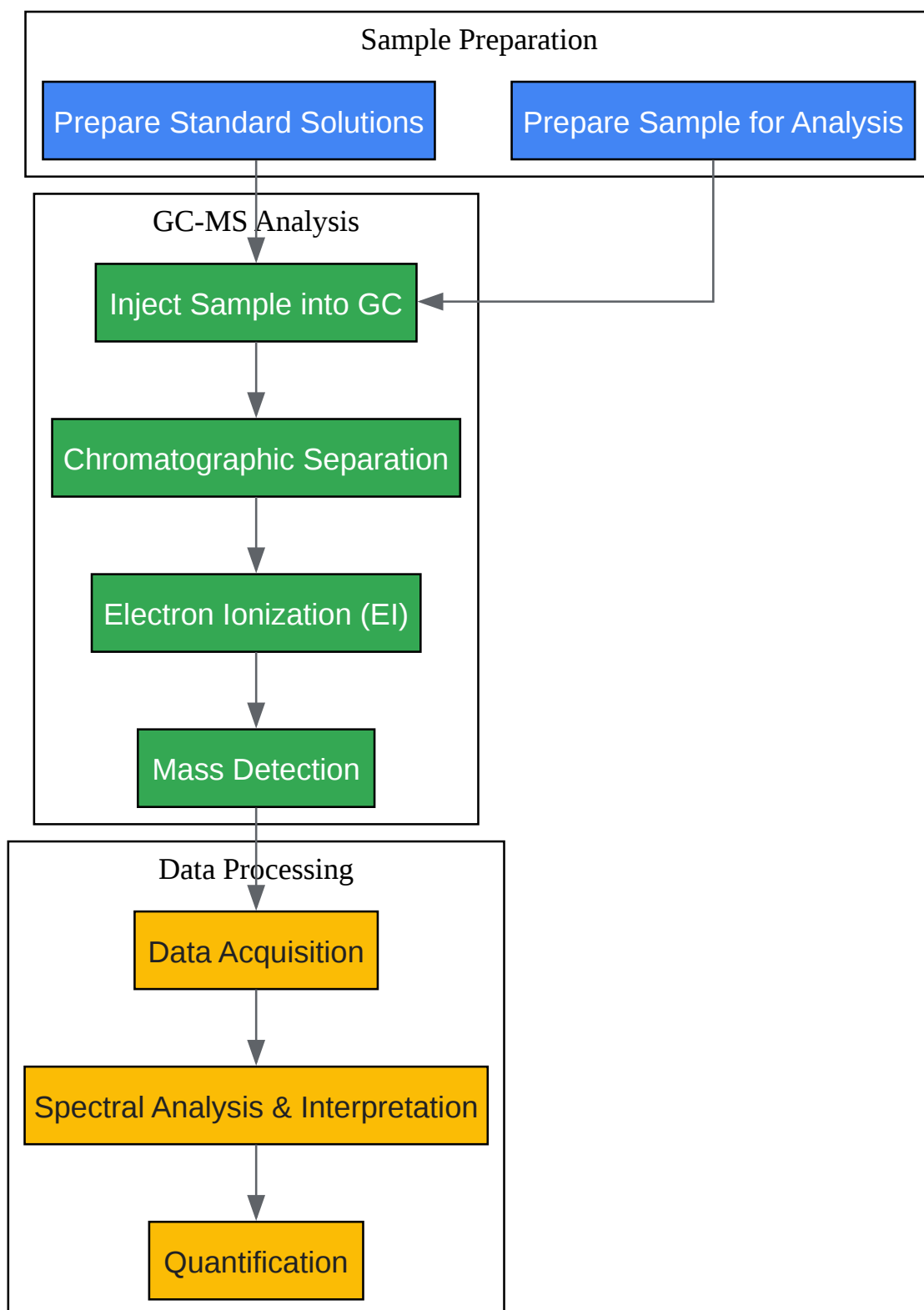
3.3. Data Acquisition and Analysis

- Acquire data in full scan mode to identify all fragment ions.
- Process the acquired chromatograms and mass spectra using the instrument's data analysis software (e.g., Agilent MassHunter).
- Identify the peak corresponding to **(2-Amino-5-iodophenyl)methanol** based on its retention time and mass spectrum.
- Compare the experimental mass spectrum with the predicted fragmentation pattern.
- For quantitative analysis, a calibration curve should be constructed using the prepared working standards.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **(2-Amino-5-iodophenyl)methanol**.

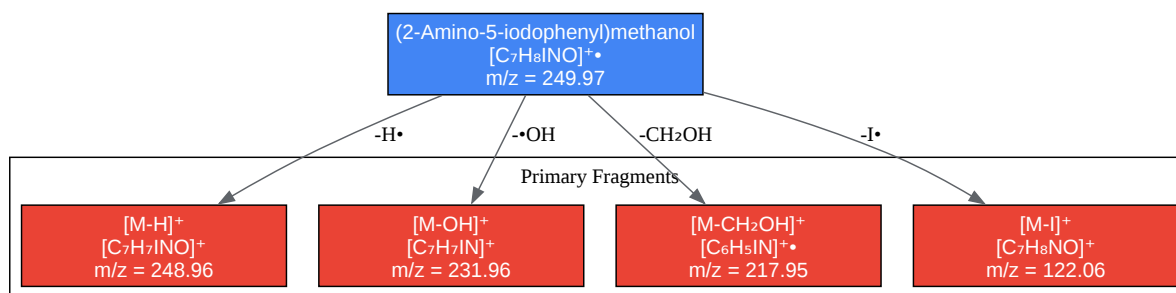


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Caption: General workflow for GC-MS analysis.

Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation pathway of **(2-Amino-5-iodophenyl)methanol** under electron ionization.

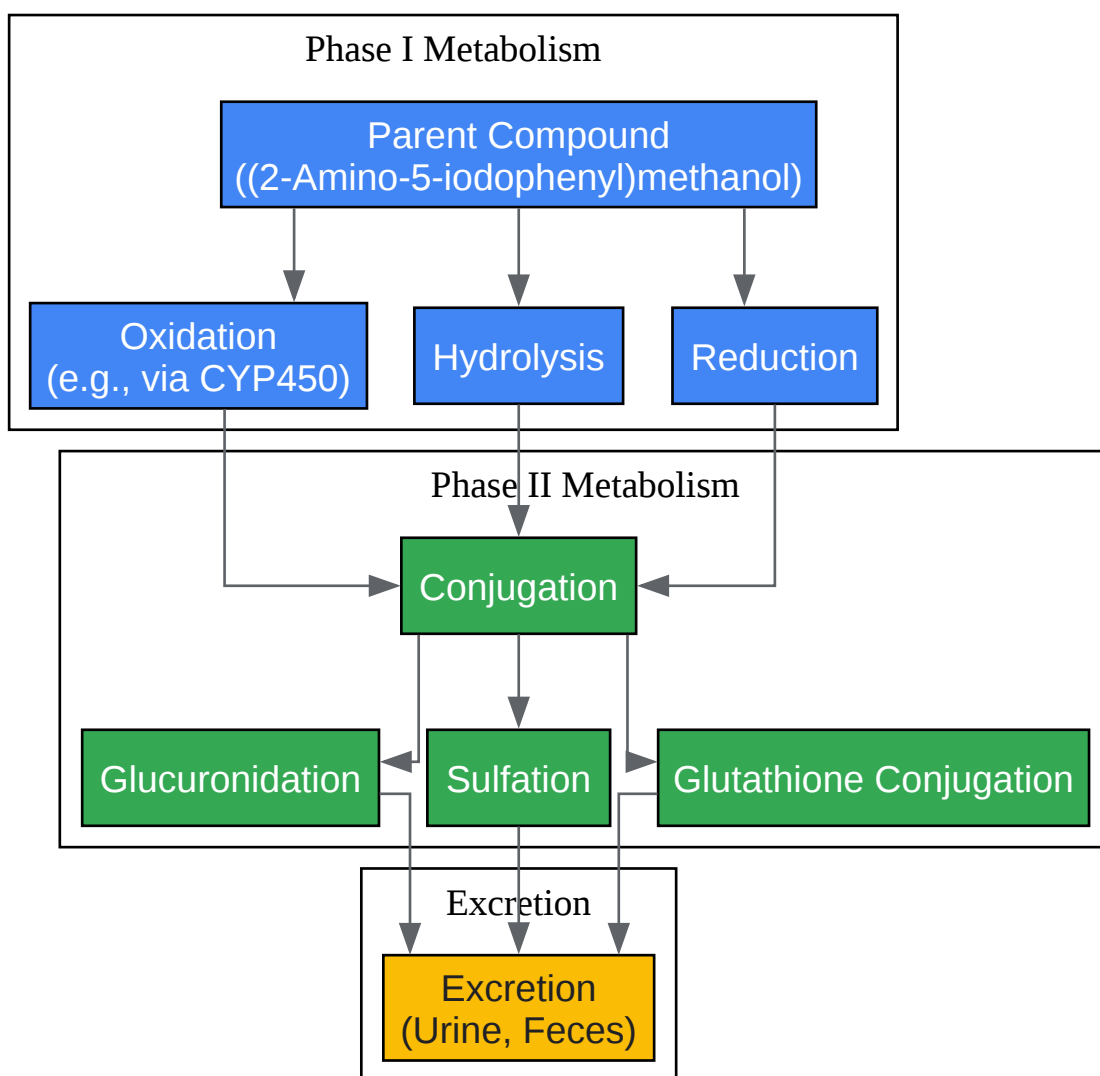


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Caption: Predicted EI fragmentation pathway.

General Metabolic Pathway

For drug development professionals, understanding the potential metabolic fate of a compound is crucial. The following diagram shows a generalized metabolic pathway for a xenobiotic compound.



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Caption: Generalized xenobiotic metabolism.

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